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Compound of Interest

Compound Name: Spinorphin

Cat. No.: B1681984 Get Quote

An in-depth technical guide on the core initial findings of the structure-activity relationship of

spinorphin.

Executive Summary
Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr), an endogenous heptapeptide isolated from bovine

spinal cord, has emerged as a significant modulator of nociceptive and inflammatory pathways.

[1][2] Initially identified as an inhibitor of enkephalin-degrading enzymes, its mechanism of

action extends to potent antagonism of the P2X3 receptor, a key player in pain signaling.[1][2]

[3][4] This guide provides a detailed overview of the initial structure-activity relationship (SAR)

findings for spinorphin, focusing on its interaction with the P2X3 receptor and the biological

activities of its synthetic analogs. It consolidates quantitative data, outlines key experimental

protocols, and visualizes relevant pathways to serve as a comprehensive resource for

researchers in pharmacology and drug development.

Introduction to Spinorphin
Spinorphin, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is a non-

classical opioid peptide from the hemorphin family.[2][5] Its primary recognized function is the

inhibition of several enkephalin-degrading enzymes, including aminopeptidase N (APN),

dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral

endopeptidase (NEP).[2][4] By preventing the breakdown of enkephalins, spinorphin indirectly

enhances endogenous opioid signaling, contributing to its antinociceptive effects.[4][6][7] More

recent and detailed investigations have revealed a direct, potent, and non-competitive
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antagonistic effect on the ATP-gated human P2X3 receptor, highlighting a distinct mechanism

for its analgesic properties that is resistant to morphine.[1][3][5]

Structure-Activity Relationship (SAR) of Spinorphin
and its Analogs
The exploration of spinorphin's SAR has been crucial in identifying the specific amino acid

residues essential for its biological activity.

SAR at the Human P2X3 Receptor
Systematic modifications of the native spinorphin sequence have provided critical insights into

its interaction with the human P2X3 receptor. Single alanine substitutions have been

particularly informative.

N-Terminal Residues (Positions 1-4): Single alanine substitutions for the first four amino

acids (Leucine, Valine, Valine, Tyrosine) resulted in peptides that retained antagonistic

properties at the P2X3 receptor.[1][3]

C-Terminal Threonine (Position 7): In stark contrast, substituting the C-terminal Threonine

with Alanine (LVVYPWA) completely altered the peptide's function. The resulting analog

exhibited an enhancing effect on the agonistic activity of ATP at the P2X3 receptor,

effectively switching from an antagonist to a positive modulator.[1]

Leucine Deletion: Deletion of the N-terminal Leucine resulted in a peptide with significantly

reduced activity, showing only 30% inhibition at a concentration of 10 μM.[1]

Proline's Role: The proline residue is considered crucial for the biological effects of

spinorphin.[5][8]

These findings collectively suggest that while the N-terminal region can tolerate some

modification, the C-terminal threonine is a critical determinant of the peptide's antagonistic

activity at the P2X3 receptor.[1]

SAR of N-Terminus and Proline-Modified Analogs
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Further studies have explored more complex modifications, including N-terminal conjugation

and proline replacement, to evaluate effects on other biological activities, such as

anticonvulsant properties.

Hydantoin Conjugation: Analogs conjugated with 5,5'-dimethyl (Dm) and 5,5'-diphenyl (Ph)

hydantoin derivatives showed activity against seizures in the intravenous Pentylenetetrazole

Seizure (ivPTZ) test.[8] This suggests that the hydantoin moiety does not negatively impact

this specific activity. Analogs with a phenytoin residue were found to be active in the drug-

resistant epilepsy (6-Hz) test.[8]

Proline Replacement: Replacing the natural proline with sterically restricted amino acids like

1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c) is

a strategy used to stabilize desired peptide conformations for biological activity.[5][8]

Rhodamine B Conjugation: N-terminal modification with the fluorescent dye rhodamine B

(Rh-S, Rh-S5, Rh-S6) yielded hybrid peptides with significant anticonvulsant effects against

6-Hz induced psychomotor seizures.[5] The analog Rh-S6, in particular, demonstrated a

strong ability to inhibit seizure spread.[5][9]

Quantitative SAR Data
The potency of spinorphin and its derivatives has been quantified primarily through IC50

values, which measure the concentration required to inhibit a biological process by 50%.
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Compound
Sequence/Mod
ification

Target/Assay Activity Reference

Spinorphin LVVYPWT
Human P2X3

Receptor
IC50 = 8.3 pM [1][3]

Spinorphin LVVYPWT
Aminopeptidase

(monkey brain)
IC50 = 3.3 µg/mL [7]

Spinorphin LVVYPWT

Dipeptidyl

aminopeptidase

(monkey brain)

IC50 = 1.4 µg/mL [7]

Spinorphin LVVYPWT

Angiotensin

converting

enzyme (monkey

brain)

IC50 = 2.4 µg/mL [7]

Spinorphin LVVYPWT
Enkephalinase

(monkey brain)
IC50 = 10 µg/mL [7]

Leu-deleted

analog
VVYPWT

Human P2X3

Receptor

30% inhibition at

10 µM
[1]

Key Experimental Protocols
The characterization of spinorphin's SAR relies on precise and reproducible experimental

methodologies.

Solid-Phase Peptide Synthesis (SPPS)
The synthesis of spinorphin and its analogs is typically achieved using an Fmoc (9-

fluorenylmethoxycarbonyl) solid-phase strategy.

Resin Preparation: The C-terminal amino acid (Threonine for native spinorphin) is attached

to a solid support resin.

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is

removed using a piperidine solution.
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Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and

coupled to the newly exposed N-terminus of the growing peptide chain.

Wash: The resin is thoroughly washed to remove excess reagents and by-products.

Iteration: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is

assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all

remaining side-chain protecting groups are removed using a strong acid cocktail (e.g.,

trifluoroacetic acid).

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product's identity and purity are confirmed using techniques like

mass spectrometry.[5][8]

Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the ion flow across the membrane of a

cell (like a Xenopus oocyte) expressing a specific ion channel, such as the P2X3 receptor.[1][3]

Receptor Expression: Oocytes are injected with cRNA encoding the human P2X3 receptor

and incubated to allow for protein expression.

Cell Clamping: The oocyte is placed in a recording chamber and impaled with two

microelectrodes. One electrode measures the membrane potential, and the other injects

current to "clamp" the voltage at a desired holding potential.

Agonist Application: The P2X3 receptor agonist, ATP, is applied to the oocyte, which

activates the channel and elicits an inward current.

Antagonist Co-application: To test for antagonism, the oocyte is pre-incubated with

spinorphin or an analog before co-application with ATP.

Data Acquisition: The resulting currents are recorded and measured. The inhibitory effect of

the peptide is determined by comparing the current elicited by ATP in the presence and
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absence of the antagonist.

Dose-Response Analysis: A dose-response curve is generated by testing various

concentrations of the antagonist to calculate the IC50 value.[1]

[³⁵S]GTPγS Binding Assay
This is a functional assay used to measure the activation of G-protein coupled receptors

(GPCRs), such as opioid receptors. While spinorphin's primary direct target is P2X3, its

indirect effects on the opioid system make this assay relevant.

Membrane Preparation: Membranes are prepared from cells stably expressing the opioid

receptor of interest (e.g., MOR, DOR, KOR).

Incubation: The cell membranes are incubated in an assay buffer containing GDP, the non-

hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (e.g., an opioid agonist or a

modulator).

Reaction: Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS

on the associated G-protein. The reaction is typically run for 60 minutes at 30°C.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters. Unbound

[³⁵S]GTPγS is washed away with an ice-cold buffer.

Scintillation Counting: The radioactivity retained on the filters, which corresponds to the

amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.

Data Analysis: Basal binding (no drug) and maximal stimulation (with a potent agonist) are

determined. The EC50 and %Emax values for the test compounds are calculated using

nonlinear regression analysis.[10]

Visualized Pathways and Workflows
Diagrams created using Graphviz help to illustrate the complex biological and experimental

processes related to spinorphin research.
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2. Peptide Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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